molecular formula C20H21N3O7 B11374364 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11374364
M. Wt: 415.4 g/mol
InChI Key: FBJPCNDWEDHIKJ-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-dimethoxyaniline to produce an amide. The final step involves the cyclization of the amide with nitrous acid to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. It may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide
  • **N-(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide
  • 3,4-dimethoxyphenylacetic acid

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .

Properties

Molecular Formula

C20H21N3O7

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21N3O7/c1-25-13-7-6-11(8-14(13)26-2)17-19(23-30-22-17)21-20(24)12-9-15(27-3)18(29-5)16(10-12)28-4/h6-10H,1-5H3,(H,21,23,24)

InChI Key

FBJPCNDWEDHIKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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